3-[(4-bromobenzyl)thio]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole group is aromatic, and the piperidine ring is aliphatic. The presence of the bromine atom would add significant weight to the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atom on the benzyl group could be replaced via nucleophilic substitution. The double bond in the 2-oxoethyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the bromine atom would likely make the compound relatively heavy and potentially quite reactive. The compound is likely to be solid at room temperature .Scientific Research Applications
Antifungal Activity
The compound has shown potential in the field of antifungal research . It’s been synthesized and evaluated for its antifungal activity. The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .
Biological Evaluation
The compound has been evaluated for its biological activity in vitro and in vivo . This includes the study of neurotoxic potentials on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
Stroke Treatment
The compound has shown potential in the treatment of stroke-related brain damage . Stroke is one of the major causes of death and disability worldwide, and there is an urgent need for effective neuroprotective agents to treat stroke-related brain damage .
Antitumor Activity
The compound has shown potential in the field of antitumor research . It’s been synthesized and evaluated for its antitumor activity. The structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
Antidepressant Activity
The compound has shown potential in the field of antidepressant research . It’s been synthesized and evaluated for its antidepressant activity. The structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
Antiviral Activity
The compound has shown potential in the field of antiviral research . It’s been synthesized and evaluated for its antiviral activity. The structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
Safety and Hazards
properties
IUPAC Name |
2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2OS/c1-17-10-12-25(13-11-17)23(27)15-26-14-22(20-4-2-3-5-21(20)26)28-16-18-6-8-19(24)9-7-18/h2-9,14,17H,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWVCEPNVDBQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.